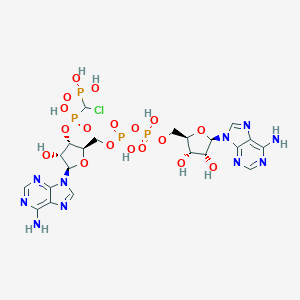

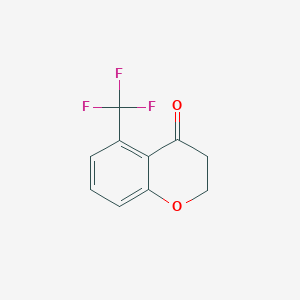

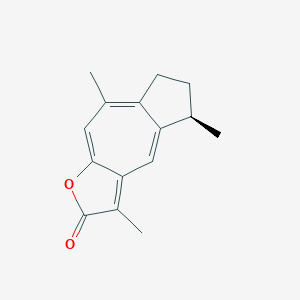

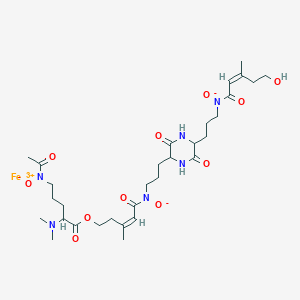

![molecular formula C7H9ClN2 B041054 N-[(6-chloropyridin-3-yl)methyl]-N-methylamine CAS No. 120739-62-0](/img/structure/B41054.png)

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is crucial for its application in various chemical industries. A practical method for its synthesis involves the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. This process yields the compound with high selectivity and minimal by-products, highlighting the efficiency of the method in producing high-purity intermediates for further chemical applications (Tanaka et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine serves as an intermediate in the synthesis of complex organic compounds and coordination chemistry. For example, its derivatives have been used to form complexes with metals such as ruthenium, exhibiting potential for further applications in catalysis and material science. The compound has shown utility in the synthesis of dichlorido(dimethyl sulfoxide)ruthenium(II) complexes, highlighting its role in the development of new materials and catalytic systems (Trotter, Arulsamy, & Hulley, 2015).

Organic Synthesis

In organic synthesis, this chemical plays a crucial role in the construction of pyridine derivatives through copper-catalyzed C-N bond cleavage of aromatic methylamines. This process demonstrates its importance in building complex molecules from simpler ones, offering a broad range of applications in medicinal chemistry and drug development (Huang et al., 2013).

Antitumor Activities

The compound's derivatives have been explored for their antitumor activities, underscoring the potential of such chemicals in the development of new therapeutic agents. Research into N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives has indicated observable antitumor properties, suggesting a pathway for the development of novel oncological treatments (Chu De-qing, 2011).

Pest Control Applications

Environmental Biodegradation

Research has identified bacteria capable of degrading similar neonicotinoid compounds, suggesting potential environmental applications for the bioremediation of pollutants derived from this chemical class. The discovery of bacteria that can hydrolyze acetamiprid, a related chloropyridinyl neonicotinoid, to less toxic metabolites, points to the ecological importance of understanding and utilizing such compounds for reducing environmental pollution (Tang et al., 2012).

Safety and Hazards

This compound is classified under GHS06 and GHS07 for its hazards . It has hazard statements H301, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Wirkmechanismus

Target of Action

The primary target of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, also known as N-[(6-chloropyridin-3-yl)methyl]methylamine, is the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in transmitting signals in the nervous system.

Mode of Action

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine interacts with its target, the nAChR, as an agonist . This means it binds to the receptor and activates it, leading to an increase in the flow of ions through the receptor channel. This results in the propagation of the nerve signal.

Biochemical Pathways

Upon activation of the nAChR, the compound affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory. The downstream effects of this activation can vary depending on the specific type of nAChR and its location in the body.

Pharmacokinetics

Based on its chemical structure, it is likely to be highly soluble in water . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of nAChR by N-[(6-chloropyridin-3-yl)methyl]-N-methylamine leads to a series of molecular and cellular effects. These include the propagation of nerve signals, which can lead to various physiological responses depending on the specific type and location of the nAChR. For example, in the context of its use as an insecticide, it can lead to paralysis and death in insects .

Action Environment

The action, efficacy, and stability of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine can be influenced by various environmental factors. For instance, its solubility suggests that it could be affected by the presence of water or other solvents . Additionally, its stability may be affected by factors such as temperature and light .

Eigenschaften

IUPAC Name |

1-(6-chloropyridin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALCOJXGWJXWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024729 | |

| Record name | 6-Chloro-N-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | |

CAS RN |

120739-62-0 | |

| Record name | 6-Chloro-N-methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120739-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(6-chloropyridin-3-yl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

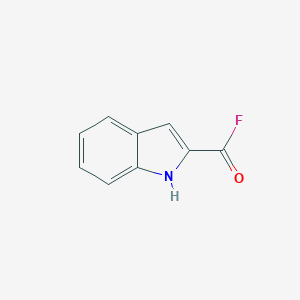

![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)